![molecular formula C21H23N3O2 B606346 BRD3067 CAS No. 1883657-02-0](/img/no-structure.png)
BRD3067
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BRD3067 is a negative control for tubastatin A.
Applications De Recherche Scientifique
Bromodomain-Containing Histone Acetyltransferase Inhibitors
Recent advances in the study of bromodomains (BRDs) and extra-terminal (BET) family proteins have highlighted their potential in disease treatment. Non-BET BRD, such as BRD3067, is increasingly gaining attention in research. BRDs, found in histone acetyltransferase (HAT)-associated activating transcription factors, are linked to cancer, inflammation, and viral replication. The development of BRD-containing HATs as chemical probes aids in understanding the roles of BRDs in diseases and drug discovery. BRD inhibitors/chemical probes and proteolysis targeting chimeras are being explored for their drug design, biological activity, and disease application potential (Liu et al., 2023).
BET Bromodomain Inhibition in Leukemia
BRD4, a BET protein, is a validated drug target in leukemia. Its role in regulating leukemia is critical, as it associates with hematopoietic transcription factors (TFs) at enhancer and promoter regions. Inhibiting BET bromodomains suppresses these TFs, thereby interfering with essential lineage-specific transcriptional circuits in leukemia. This reveals a chromatin-based signaling cascade involving TFs, p300/CBP, and BRD4, providing insights into leukemia maintenance and potential therapeutic strategies (Roe et al., 2015).
BRD4's Role in Acute Myeloid Leukemia
In acute myeloid leukemia (AML), BRD4, a member of the BET family, is overexpressed and regulates genes involved in AML pathogenesis. Specific inhibition of BRD4 reduces the expression of the pro-tumorigenic molecule B7-H6 in AML cells. This demonstrates BRD4 as a positive regulator of B7-H6, suggesting its potential as a therapeutic target for AML treatment (Raneros et al., 2021).
Oncogenesis by Sequestration of CBP/p300
A study showed that a chromosomal translocation in certain carcinomas results in the fusion of BRD4 with NUT, creating transcriptionally inactive hyperacetylated chromatin domains. This fusion leads to p300 sequestration, inactivating p53 and contributing to malignant cell transformation. Targeting this fusion, and hence BRD4, could be a potential therapeutic approach (Reynoird et al., 2010).
BRD4 in Pluripotent Cells
Brd4's bromodomains play a significant role in pluripotent cells by mediating histone H3 acetylation and chromatin remodeling. It partners with the histone acetyltransferase P300, which impacts gene regulation and cell fate determination. Understanding this interaction is crucial for insights into cell identity and therapeutic applications in diseases involving pluripotent cells (Wu et al., 2018).
Propriétés
Numéro CAS |
1883657-02-0 |
---|---|
Nom du produit |
BRD3067 |
Formule moléculaire |
C21H23N3O2 |
Poids moléculaire |
349.43 |
Nom IUPAC |
N-Hydroxy-2-methyl-4-((2-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)methyl)benzamide |
InChI |
InChI=1S/C21H23N3O2/c1-14-11-15(7-8-16(14)21(25)22-26)12-24-19-6-4-3-5-17(19)18-13-23(2)10-9-20(18)24/h3-8,11,26H,9-10,12-13H2,1-2H3,(H,22,25) |
Clé InChI |
XDQCYFNRZUSCDW-UHFFFAOYSA-N |
SMILES |
O=C(NO)C1=CC=C(CN2C3=C(CN(C)CC3)C4=C2C=CC=C4)C=C1C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BRD-3067; BRD 3067; BRD3067 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.